Gum mastic

Description

Properties

CAS No. |

61789-92-2 |

|---|---|

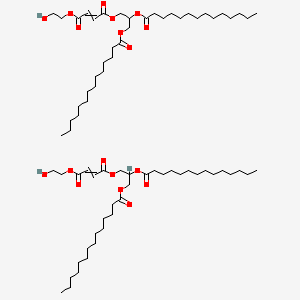

Molecular Formula |

C74H132O18 |

Molecular Weight |

1309.8 g/mol |

IUPAC Name |

4-O-[2,3-di(tetradecanoyloxy)propyl] 1-O-(2-hydroxyethyl) but-2-enedioate |

InChI |

InChI=1S/2C37H66O9/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-34(39)44-31-33(32-45-36(41)28-27-35(40)43-30-29-38)46-37(42)26-24-22-20-18-16-14-12-10-8-6-4-2/h2*27-28,33,38H,3-26,29-32H2,1-2H3 |

InChI Key |

WHPQYIWFXNAIIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC(=O)OCCO)OC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC(=O)OCCO)OC(=O)CCCCCCCCCCCCC |

physical_description |

Pale yellow or greenish yellow globs or pear shaped tears; Mild balsamic odor; [Merck Index] Tan beads; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

The Tears of Chios: A Technical Guide to the Chemical Composition of Gum Mastic

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the chemical composition of gum mastic (Pistacia lentiscus L. var. chia), a resin renowned for its historical and modern therapeutic applications. This document details the complex mixture of volatile and non-volatile compounds, outlines the experimental protocols for their identification and quantification, and explores the key signaling pathways modulated by its bioactive constituents. All quantitative data is presented in structured tables for comparative analysis, and experimental workflows and signaling pathways are visualized through detailed diagrams.

Core Chemical Composition: A Two-Fold Analysis

This compound is a complex natural product primarily composed of a volatile essential oil fraction and a non-volatile triterpenoid (B12794562) fraction, alongside a natural polymer.[1] The therapeutic properties of mastic gum are largely attributed to its rich triterpenoid content, which constitutes about 65-70% of the resin's weight.[1][2]

The Aromatic Volatiles: The Essential Oil Fraction

The essential oil, constituting approximately 2% of the gum's dry weight, is a rich source of monoterpene and sesquiterpene hydrocarbons.[3] Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for elucidating its composition.

Table 1: Volatile Compound Composition of this compound Essential Oil

| Compound | Chemical Class | Concentration Range (%) |

| α-Pinene | Monoterpene | 30.0 - 82.26[2][4] |

| β-Myrcene | Monoterpene | 3.0 - 60.0[2] |

| β-Pinene | Monoterpene | 1.0 - 6.0[2][5] |

| Limonene | Monoterpene | Not specified |

| (E)-Methyl Isoeugenol | Phenylpropanoid | Not specified |

| α-Terpineol | Monoterpenoid | Not specified |

| Linalool | Monoterpenoid | Not specified |

| Verbenone | Monoterpenoid | Not specified |

| β-Caryophyllene | Sesquiterpene | Not specified |

Note: The concentration of individual compounds can vary significantly based on factors such as the age of the tree, geographical location, and harvesting time.[5]

The Bioactive Core: The Triterpenoid Fraction

The non-volatile fraction of this compound is dominated by a complex mixture of acidic and neutral triterpenes. These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities.[2] Analysis of this fraction is typically performed using GC-MS after derivatization, as well as High-Performance Liquid Chromatography (HPLC).[6][7]

Table 2: Major Triterpenoid Constituents of this compound

| Fraction | Compound | % w/w of Triterpenic Fraction |

| Acidic | Isomasticadienonic acid | 22.5 - 24.0[7] |

| Masticadienonic acid | 9.3 - 14.7[7] | |

| Oleanonic acid | Major component[2] | |

| Moronic acid | Major component[2] | |

| 24Z-Masticadienolic acid | Major component[2] | |

| 24Z-Isomasticadienolic acid | Major component[2] | |

| Neutral | 28-norolean-17-en-3-one | 19.0 - 36.0[7] |

| Tirucallol | Major component[2] | |

| Dammaradienone | Major component[2] | |

| Oleanonic aldehyde | Major component[2] | |

| Oleanolic aldehyde | Major component[2] |

Experimental Protocols: A Methodological Deep Dive

Accurate and reproducible analysis of this compound's chemical composition is paramount for research and drug development. The following sections detail the methodologies for the extraction and analysis of both the volatile and non-volatile fractions.

Analysis of the Volatile Fraction (Essential Oil)

Objective: To identify and quantify the volatile components of this compound essential oil.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol:

-

Sample Preparation:

-

GC-MS Analysis:

-

Instrument: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu QP-5050A GC-MS system).[4]

-

Column: A capillary column suitable for volatile compound separation (e.g., HP Innowax, 60 m x 0.25 mm i.d., 0.25 µm film thickness).[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.6 mL/min).[8]

-

Injector Temperature: 200 °C.[8]

-

Oven Temperature Program:

-

Mass Spectrometer:

-

-

Data Analysis:

-

Compound identification is achieved by comparing the retention times and mass spectra of the eluted compounds with those of reference standards and spectral libraries (e.g., NIST, Wiley).[4]

-

Quantitative analysis is performed by calculating the relative peak area of each identified compound.

-

Analysis of the Non-Volatile Fraction (Triterpenes)

Objective: To identify and quantify the acidic and neutral triterpenoids in this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) following fractionation and derivatization.

Protocol:

-

Fractionation:

-

The crude mastic resin is first dissolved in a suitable solvent (e.g., diethyl ether).

-

The solution is then extracted with an aqueous sodium carbonate solution (e.g., 5% w/v) to separate the acidic fraction from the neutral fraction.

-

The acidic fraction is recovered from the aqueous layer by acidification (e.g., with 10% HCl) and subsequent extraction with diethyl ether.

-

The neutral fraction remains in the original organic layer.

-

Both fractions are dried under vacuum.

-

-

Derivatization (for GC-MS analysis):

-

The dried acidic and neutral fractions are silylated to increase their volatility. This is typically done by reacting the samples with a silylating agent (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane) at an elevated temperature (e.g., 75 °C for 15 min).

-

-

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 2 min.

-

Ramp: Increase to 300 °C at a rate of 5 °C/min, hold for 30 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-800.

-

-

-

Data Analysis:

-

Identification and quantification are performed as described for the volatile fraction.

-

Visualizing the Process and Pathways

To further elucidate the analytical workflow and the biological impact of this compound, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the chemical analysis of this compound.

Modulation of Key Signaling Pathways

This compound and its constituents have been shown to exert their biological effects by modulating critical cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Protein Kinase C (PKC) pathways.

3.1.1. Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the proliferation of cancer cells by suppressing the NF-κB signaling pathway.[9][10] This is achieved, in part, by decreasing the phosphorylation of Akt (p-AKT) and increasing the protein levels of IκBα, an inhibitor of NF-κB.[9][10]

Caption: this compound's inhibition of the NF-κB signaling pathway.

3.1.2. Inhibition of the PKC Signaling Pathway

This compound has also been shown to possess antioxidant and anti-inflammatory properties through the inhibition of Protein Kinase C (PKC) dependent pathways.[11] Specifically, it can attenuate the activation of NADPH oxidases, a major source of cellular reactive oxygen species (ROS).

Caption: this compound's inhibition of the PKC signaling pathway.

This technical guide provides a foundational understanding of the chemical complexity of this compound and its mechanisms of action. Further research into the specific activities of its individual components will undoubtedly pave the way for novel therapeutic applications.

References

- 1. psecommunity.org [psecommunity.org]

- 2. mdpi.com [mdpi.com]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia. | Semantic Scholar [semanticscholar.org]

- 5. Chemical Characterization and Biological Activity of the Mastic Gum Essential Oils of Pistacia lentiscus var. chia from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. GC-MS analysis of penta- and tetra-cyclic triterpenes from resins of Pistacia species. Part I. Pistacia lentiscus var. Chia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Mechanisms of antiprostate cancer by this compound: NF-kappaB signal as target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Bioactive Compounds in Pistacia lentiscus Resin: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the bioactive compounds found in the resin of Pistacia lentiscus, commonly known as mastic gum. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. This document consolidates current scientific literature, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Bioactive Constituents: Triterpenes and Phenolic Compounds

Pistacia lentiscus resin is a complex mixture of bioactive molecules, primarily composed of triterpenes and a smaller fraction of phenolic compounds.[1] Triterpenes, which constitute the major chemical group in the resin (approximately 65-70% of the total weight), are responsible for many of its documented pharmacological activities.[1][2] These are further classified into neutral and acidic fractions.[2] The volatile fraction, obtained as an essential oil, is rich in monoterpenes and sesquiterpenes.

Quantitative Analysis of Triterpenoids

The triterpenoid (B12794562) profile of Pistacia lentiscus resin is diverse, with major components including isomasticadienonic acid, masticadienonic acid, and oleanonic acid. The relative abundance of these compounds can vary depending on the geographical origin, collection method, and age of the resin.[2]

Table 1: Quantitative Composition of Major Triterpenoids in Pistacia lentiscus Resin

| Triterpenoid | Chemical Class | Concentration (% w/w of Triterpenic Fraction) | Reference |

| Isomasticadienonic acid | Acidic Triterpene | 22.5 - 24.0 | [2] |

| Masticadienonic acid | Acidic Triterpene | 9.3 - 14.7 | [2] |

| Oleanonic acid | Acidic Triterpene | 15.0 | [3] |

| Moronic acid | Acidic Triterpene | 10.0 | [3] |

| 28-norolean-17-en-3-one | Neutral Triterpene | 19.0 - 36.0 | [2] |

Quantitative Analysis of Phenolic Compounds

While present in smaller quantities than triterpenes, the phenolic fraction of Pistacia lentiscus resin contributes significantly to its antioxidant properties. This fraction includes a variety of phenolic acids and flavonoids.

Table 2: Quantitative Composition of Phenolic Compounds in Pistacia lentiscus Resin Extracts

| Phenolic Compound | Chemical Class | Concentration (mg/g of Extract) | Extraction Method | Reference |

| Gallic acid | Phenolic Acid | 91.70 ± 0.43 | Decoction | [4] |

| Rutin | Flavonoid | 5.25 ± 0.01 | Decoction | [4] |

| p-Hydroxybenzoic acid | Phenolic Acid | 2.83 ± 0.01 | Decoction | [4] |

| Quinic acid | Phenolic Acid | 234.25 | Hydro-methanolic | [4] |

| Tannic acid | Tannin | 45.92 | Hydro-methanolic | [4] |

| Quercitrin | Flavonoid | 2.99 | Hydro-methanolic | [4] |

Quantitative Analysis of Essential Oil

The essential oil obtained from Pistacia lentiscus resin is a volatile mixture of monoterpenes and sesquiterpenes. The composition can be influenced by the age of the resin and the extraction method.[1]

Table 3: Major Volatile Compounds in Pistacia lentiscus Resin Essential Oil (Fresh Samples)

| Compound | Chemical Class | Relative Abundance (%) | Reference |

| α-Pinene | Monoterpene | 56.4 - 73.0 | [1] |

| β-Myrcene | Monoterpene | 12.6 - 19.9 | [1] |

| β-Pinene | Monoterpene | 2.47 - 3.08 | [1] |

| Limonene | Monoterpene | 1.24 - 1.98 | [1] |

| β-Caryophyllene | Sesquiterpene | 2.21 - 6.38 | [1] |

Experimental Protocols

This section details standardized protocols for the extraction, analysis, and biological evaluation of bioactive compounds from Pistacia lentiscus resin, based on methodologies reported in the scientific literature.

Extraction of Essential Oil by Hydrodistillation

This protocol is adapted from the European Pharmacopoeia monograph for Mastic (01/2008:1876) and is suitable for obtaining the volatile fraction of the resin.[5][6]

Objective: To isolate the essential oil from Pistacia lentiscus resin.

Materials and Apparatus:

-

Pistacia lentiscus resin (crude tears)

-

Distilled water

-

Clevenger-type apparatus

-

Heating mantle

-

Grinder or mortar and pestle

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Grind approximately 100 g of Pistacia lentiscus resin into a coarse powder.

-

Transfer the powdered resin to a round-bottom flask of the Clevenger apparatus.

-

Add 1000 mL of distilled water to the flask.

-

Set up the hydrodistillation apparatus and begin heating the mixture.

-

Continue the distillation for 3 hours, collecting the volatile oil.

-

After distillation, allow the apparatus to cool and carefully collect the essential oil from the collection arm.

-

Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

Store the dried essential oil in a sealed glass vial at 4°C in the dark.

Caption: Workflow for Essential Oil Extraction and Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oil

This protocol outlines a general procedure for the qualitative and quantitative analysis of the volatile compounds in the essential oil.

Objective: To identify and quantify the chemical constituents of the essential oil.

Materials and Apparatus:

-

Pistacia lentiscus essential oil

-

Dichloromethane (B109758) (or other suitable solvent)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Autosampler vials

Procedure:

-

Dilute the essential oil sample in dichloromethane to a concentration of approximately 2 mg/mL.

-

Inject 1 µL of the diluted sample into the GC-MS system.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60°C for 5 minutes, then ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Compound Identification: Identify the constituents by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with those reported in the literature.

-

Quantification: Determine the relative percentage of each compound by integrating the peak areas in the total ion chromatogram.

Extraction of Phenolic Compounds

This protocol describes a method for extracting phenolic compounds from the resin for subsequent analysis and bioactivity testing.[7]

Objective: To isolate the phenolic fraction from Pistacia lentiscus resin.

Materials and Apparatus:

-

Pistacia lentiscus resin

-

Methanol/water solution (e.g., 80:20 v/v)

-

Grinder or mortar and pestle

-

Shaker or magnetic stirrer

-

Centrifuge

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Grind the resin to a fine powder.

-

Macerate the powdered resin in a methanol/water solution at a ratio of 1:10 (w/v) for 24 hours at room temperature with continuous stirring.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the residue twice more.

-

Combine the supernatants and centrifuge to remove any remaining solid particles.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

The resulting crude phenolic extract can be used for further analysis or bioassays.

Signaling Pathways and Molecular Mechanisms

The bioactive compounds in Pistacia lentiscus resin have been shown to modulate several key signaling pathways involved in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

A significant body of evidence suggests that triterpenes from Pistacia lentiscus resin exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Caption: Inhibition of NF-κB Pathway by P. lentiscus Triterpenes.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Triterpenes from Pistacia lentiscus have been shown to inhibit the activity of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[8]

Induction of Apoptosis in Cancer Cells

Several studies have demonstrated the pro-apoptotic effects of Pistacia lentiscus resin components on various cancer cell lines.[9] Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. The induction of apoptosis by these bioactive compounds often involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Induction of Apoptosis by P. lentiscus Compounds.

Bioactive compounds from Pistacia lentiscus can induce apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[9] This shifts the balance in favor of mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the activation of caspase-9. Furthermore, some compounds may enhance the expression of death receptors like DR5, sensitizing cancer cells to apoptosis initiated by the extrinsic pathway through the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[9]

Conclusion

Pistacia lentiscus resin is a rich source of bioactive triterpenes and phenolic compounds with significant therapeutic potential. This guide provides a consolidated resource for researchers, offering quantitative data on its chemical composition, detailed experimental protocols for its study, and an overview of the molecular mechanisms underlying its anti-inflammatory and pro-apoptotic activities. Further research is warranted to fully elucidate the synergistic effects of its complex mixture of compounds and to translate these findings into novel therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Extraction Methods Shape the Phenolic Composition and Bioactivities of Defatted Moroccan Pistacia lentiscus L. Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Five Pistacia species (P. vera, P. atlantica, P. terebinthus, P. khinjuk, and P. lentiscus): A Review of Their Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phj.rums.ac.ir [phj.rums.ac.ir]

A Comprehensive Technical Guide to the Pharmacological Properties of Chios Mastic Gum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chios mastic gum, a resin obtained from the Pistacia lentiscus var. chia tree, has been utilized for its medicinal properties for centuries. This technical guide provides an in-depth overview of its pharmacological activities, focusing on its anti-inflammatory, antimicrobial, antioxidant, anticancer, gastrointestinal, and cardiovascular effects. The information herein is intended to serve as a comprehensive resource for researchers and professionals in drug development, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and illustrating relevant biological pathways and workflows through diagrams.

Anti-inflammatory Properties

Chios mastic gum exhibits significant anti-inflammatory effects, primarily attributed to its rich composition of triterpenes and phenolic compounds. These compounds modulate key inflammatory pathways, leading to a reduction in pro-inflammatory mediators.

Molecular Mechanisms

The anti-inflammatory action of Chios mastic gum is multifaceted, involving the inhibition of several key signaling pathways. A primary mechanism is the suppression of Nuclear Factor-kappa B (NF-κB) activation, a critical regulator of the inflammatory response.[1] Additionally, Chios mastic gum has been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][4][5] The inhibition of Protein Kinase C (PKC) by mastic gum leads to attenuated production of superoxide (B77818) and hydrogen peroxide by NADPH oxidases, linking its antioxidant and anti-inflammatory activities.[6][7][8][9]

Quantitative Data: Anti-inflammatory Effects

| Parameter | Experimental Model | Treatment | Result | Reference |

| TNF-α Secretion | In vitro (Human monocyte cultures from Crohn's disease patients) | Mastic caps (B75204) | Remarkable reduction | [2][10] |

| IL-6 Plasma Levels | Clinical trial (Crohn's disease patients) | 2.2 g/day mastic caps for 4 weeks | Significant decrease from 21.2 ± 9.3 pg/mL to 7.2 ± 2.8 pg/mL (P = 0.027) | [2][4] |

| C-Reactive Protein (CRP) | Clinical trial (Crohn's disease patients) | 2.2 g/day mastic caps for 4 weeks | Significant decrease from 40.3 ± 13.1 mg/mL to 19.7 ± 5.5 mg/mL (P = 0.028) | [4][5] |

| NF-κB Transcriptional Activation | In vitro (HEK293 cells) | Medium-polar and polar Mastiha fractions | Suppression of TNFα-induced activation | |

| Superoxide Production | In vitro (TNF-α treated rat aortic smooth muscle cells) | 10 μg/ml mastic gum | Complete abolishment of TNF-α stimulated superoxide production | [6] |

| PKC Activity | In vitro (Purified PKC) | Mastic gum | Dose-dependent inhibition down to 60% | [6] |

Signaling Pathway Diagram: NF-κB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by Chios mastic gum.

Antimicrobial Properties

Chios mastic gum possesses a broad spectrum of antimicrobial activity against various bacteria and fungi, including strains resistant to conventional antibiotics.

Spectrum of Activity

The antimicrobial effects of Chios mastic gum have been demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungal species. Notably, it has shown efficacy against Helicobacter pylori, a bacterium strongly associated with peptic ulcers and gastric cancer.[10]

Quantitative Data: Antimicrobial Activity (MIC values)

| Microorganism | Mastic Fraction | MIC (mg/mL) | Reference |

| Staphylococcus aureus | Crude Extract | 0.04 | [11][12] |

| Staphylococcus epidermidis | Crude Extract | 0.05 | [11][12] |

| Pseudomonas aeruginosa | Crude Extract | 0.21 | [11][12] |

| Enterobacter cloacae | Crude Extract | 0.25 | [11][12] |

| Klebsiella pneumoniae | Crude Extract | 0.34 | [11][12] |

| Escherichia coli | Crude Extract | 0.18 | [11][12] |

| Candida albicans | Crude Extract | 0.73 | [11][12] |

| Candida tropicalis | Crude Extract | 0.56 | [11][12] |

| Candida glabrata | Crude Extract | 0.32 | [11][12] |

| Helicobacter pylori | Acidic Fraction | 0.139 | [10] |

Experimental Protocol: Broth Microdilution Assay

A standardized broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC) of Chios mastic gum extracts.

-

Preparation of Mastic Extract Stock Solution: A known weight of the mastic extract is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution of high concentration.

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the mastic extract that completely inhibits the visible growth of the microorganism.

Antioxidant Properties

The antioxidant capacity of Chios mastic gum is attributed to its phenolic compounds and triterpenes, which can neutralize free radicals and modulate endogenous antioxidant defense systems.

Mechanisms of Action

Chios mastic gum's antioxidant effects are exerted through various mechanisms, including direct scavenging of free radicals and inhibition of enzymes involved in oxidative stress, such as NADPH oxidase.[6][10] It has also been shown to prevent the oxidation of low-density lipoprotein (LDL), a key event in the pathogenesis of atherosclerosis.[10]

Quantitative Data: Antioxidant Activity

| Assay | Mastic Preparation | Result | Reference |

| LDL Oxidation Prevention | Hydromethanolic component | Most effective among several gums and resins | [10] |

| Total Antioxidant Potential (TAP) | Clinical trial (Crohn's disease patients) | Significant increase from 0.15 ± 0.09 to 0.57 ± 0.15 mmol/L uric acid (P = 0.036) | [4][5] |

| Fe2+ Chelating Ability | Resin | Good chelating ability (IC50 = 162 µg/ml) | [13] |

| DPPH Radical Scavenging | Resin | Weak activity | [13] |

| Nitric Oxide Scavenging | Resin | Weak activity | [13] |

Experimental Workflow: DPPH Radical Scavenging Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anticancer Properties

Emerging evidence suggests that Chios mastic gum possesses anticancer properties, demonstrating cytotoxic and pro-apoptotic effects against various cancer cell lines.

Mechanisms of Action

The anticancer activity of Chios mastic gum is linked to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation and angiogenesis. These effects are mediated through the modulation of various signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxic Activity (IC50 values)

| Cancer Cell Line | Mastic Preparation | Incubation Time | IC50 Value | Reference |

| HepG2 (Liver) | Liposomes with Neutral Mastic Fraction | 24 h | 132 ± 8.5 μg/mL | [14][15] |

| HepG2 (Liver) | Liposomes with Acidic Mastic Fraction | 24 h | 255 ± 14.3 μg/mL | [14][15] |

| MCF-7 (Breast) | Liposomes with Neutral Mastic Fraction | 24 h | 18 ± 1.5 μg/mL | [15] |

| MCF-7 (Breast) | Liposomes with Neutral Mastic Fraction | 48 h | 12 ± 0.8 μg/mL | [15] |

| MCF-7 (Breast) | Liposomes with Neutral Mastic Fraction | 72 h | 10 ± 0.6 μg/mL | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of the Chios mastic gum extract for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation: The plate is incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the extract that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Gastrointestinal Effects

Chios mastic gum has a long history of use for gastrointestinal ailments. Clinical studies have validated its efficacy in treating conditions such as functional dyspepsia and duodenal ulcers.

Clinical Efficacy

Clinical trials have demonstrated that Chios mastic gum can significantly improve symptoms associated with functional dyspepsia, including stomach pain and heartburn.[16][17] It has also been shown to promote the healing of duodenal ulcers.[18]

Quantitative Data: Clinical Trials on Gastrointestinal Disorders

| Condition | Treatment | Duration | Key Outcome | Reference |

| Functional Dyspepsia | 350 mg Chios mastic gum, three times daily | 3 weeks | Symptom score significantly lower than placebo (14.78 ± 1.78 vs 19.96 ± 1.83, p<0.05). 77% of patients on mastic showed marked improvement vs 40% on placebo (p<0.02). | [16][17][19] |

| Duodenal Ulcer | 1 g/day Chios mastic | 2 weeks | 80% of patients on mastic reported symptomatic relief vs 50% on placebo. 70% showed endoscopically-proven healing vs 22% on placebo. | [18] |

| Helicobacter pylori Infection | 1.05 g/day pure mastic gum | 14 days | Eradication confirmed in 5 out of 13 patients. | [20][21] |

| Helicobacter pylori Infection | 1 g/day pure mastic gum | 14 days | Eradication confirmed in 4 out of 13 patients. | [20][21] |

Cardiovascular Effects

Studies suggest that Chios mastic gum may have a beneficial impact on cardiovascular health by improving lipid profiles and reducing markers of atherosclerosis.

Hypolipidemic Effects

Clinical and preclinical studies have indicated that Chios mastic gum can lower total cholesterol, LDL ("bad") cholesterol, and triglyceride levels.[22][23][24][25][26]

Quantitative Data: Clinical Trials on Cardiovascular Markers

| Parameter | Study Population | Treatment | Duration | Result | Reference |

| Total Cholesterol | Healthy volunteers with total cholesterol >200 mg/dl | 1 g/day crude Chios mastic gum | 8 weeks | Significant reduction of 11.5 mg/dl (p < 0.05) | [26] |

| Total Cholesterol | Healthy volunteers with elevated cholesterol | 200 mg/day Chios mastic oil | 8 weeks | Significant reduction of 20.6 mg/dl (9%) | [23][25] |

| LDL Cholesterol | Healthy volunteers with elevated cholesterol | 200 mg/day Chios mastic oil | 8 weeks | Significant reduction of 18.1 mg/dl (12%) | [23][25] |

| Triglycerides | Healthy Japanese men | 5 g/day mastic powder | 3 months | Significant reduction compared to control | [24] |

| Fasting Plasma Glucose | Healthy volunteers with total cholesterol >200 mg/dl | 1 g/day crude Chios mastic gum | 8 weeks | Significant reduction of 4.5 mg/dl (p < 0.05) | [26] |

Logical Relationship Diagram: Cardiovascular Protective Effects

Caption: Proposed mechanisms for the cardiovascular protective effects of Chios mastic gum.

Conclusion

Chios mastic gum is a natural product with a diverse and potent range of pharmacological properties. The compiled data and experimental outlines in this guide underscore its potential for the development of novel therapeutic agents for a variety of conditions, particularly those with an inflammatory or microbial etiology. Further rigorous clinical investigation is warranted to fully elucidate its therapeutic efficacy and mechanisms of action in human diseases.

References

- 1. Regulation of Energy Metabolism and Anti-Inflammatory Activities of Mastiha Fractions from Pistacia lentiscus L. var. chia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Chios Mastic Gum: Chemical Profile and Pharmacological Properties in Inflammatory Bowel Disease: From the Past to the Future | MDPI [mdpi.com]

- 4. Chios mastic treatment of patients with active Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chios mastic treatment of patients with active Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of Chios mastic gum is associated with inhibition of TNF-alpha induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of Chios mastic gum is associated with inhibition of TNF-alpha induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BioKB - Publication [biokb.lcsb.uni.lu]

- 10. Overview of Chios Mastic Gum (Pistacia lentiscus) Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Study of Stability, Cytotoxic and Antimicrobial Activity of Chios Mastic Gum Fractions (Neutral, Acidic) after Encapsulation in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Study of Stability, Cytotoxic and Antimicrobial Activity of Chios Mastic Gum Fractions (Neutral, Acidic) after Encapsulation in Liposomes [mdpi.com]

- 16. Is Chios mastic gum effective in the treatment of functional dyspepsia? A prospective randomised double-blind placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. austinpublishinggroup.com [austinpublishinggroup.com]

- 19. researchgate.net [researchgate.net]

- 20. The effect of mastic gum on Helicobacter pylori: a randomized pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. gummastic.gr [gummastic.gr]

- 22. mdpi.com [mdpi.com]

- 23. Effects of Chios Mastiha essential oil on cholesterol levels of healthy volunteers: A prospective, randomized, placebo-controlled study (MASTIHA-OIL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Effects of Chios mastic gum and exercise on physical characteristics, blood lipid markers, insulin resistance, and hepatic function in healthy Japanese men - PMC [pmc.ncbi.nlm.nih.gov]

- 25. masticha.cz [masticha.cz]

- 26. Effects of Chios mastic gum on cholesterol and glucose levels of healthy volunteers: A prospective, randomized, placebo-controlled, pilot study (CHIOS-MASTIHA) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanisms of Action of Mastic Gum Triterpenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic properties of triterpenes derived from Chios mastic gum, the resinous exudate of Pistacia lentiscus L. var. chia. For centuries, mastic gum has been used in traditional medicine for various ailments, particularly gastrointestinal disorders.[1][2][3][4][5][6] Modern scientific investigation has identified the triterpenoid (B12794562) fraction as the primary source of its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][7][8]

This document synthesizes current research to detail the signaling pathways modulated by these compounds, presents quantitative data from key studies, and outlines the experimental protocols used to elucidate these mechanisms. The major bioactive triterpenes discussed include masticadienonic acid (MDA), isomasticadienonic acid (IMNA), oleanonic acid, and oleanolic acid (OA).[4][7][9][10][11]

Core Mechanisms of Action and Signaling Pathways

Mastic gum triterpenes exert their effects by modulating a complex network of intracellular signaling pathways. Their pleiotropic nature allows them to influence inflammation, oxidative stress, cell proliferation, and apoptosis, making them attractive candidates for drug development.

Anti-inflammatory Effects

The anti-inflammatory properties of mastic gum triterpenes are primarily attributed to their ability to suppress key pro-inflammatory signaling cascades.[12][13]

1. Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[14] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like TNF-α, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[9] This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like COX-2 and iNOS.[9][15][16]

Mastic gum triterpenes, particularly masticadienonic acid and its isomers, have been shown to inhibit NF-κB activation.[8][9][10][12] They achieve this by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[8][17] This suppression reduces the expression of downstream inflammatory mediators.[9][17] In a study on RAW 264.7 macrophage cells, specific triterpenes significantly reduced the mRNA expression levels of Tnf, Il6, and Nfkb1.[9]

2. Modulation of MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are crucial for cellular responses to external stimuli and play a role in inflammation. Masticadienonic acid has been shown to inhibit MAPK signaling pathways, which contributes to the reduced release of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[17]

3. Inhibition of Protein Kinase C (PKC): Mastic gum can attenuate the production of cellular superoxide (B77818) by downregulating NADPH oxidase.[18][19] This is achieved through the inhibition of Protein Kinase C (PKC) pathways, which are known to be activated by inflammatory triggers like TNF-α.[18][19][20] By inhibiting PKC, mastic triterpenes reduce the generation of reactive oxygen species (ROS), thereby linking their antioxidant and anti-inflammatory activities.[19]

Antioxidant Properties

Mastic triterpenes exhibit significant antioxidant activity through multiple mechanisms.

1. Direct ROS Scavenging and Enhancement of Antioxidant Enzymes: Oleanolic acid, a component of mastic gum, demonstrates strong antioxidant activity by neutralizing ROS.[15][21] It enhances the expression and activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[14][15][21] This action helps protect cells from oxidative damage.[15]

2. Activation of the Nrf2 Pathway: The transcription factor Nuclear factor-erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Masticadienonic acid has been found to improve intestinal barrier function in colitis models by activating the Nrf2 signaling pathway.[17] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including those for antioxidant enzymes and tight junction proteins like ZO-1 and occludin.[17]

3. Downregulation of CD36 Expression: Mastic triterpenes can increase intracellular levels of the antioxidant glutathione (GSH).[18] They also downregulate the expression of the scavenger receptor CD36 on macrophages.[18] CD36 is responsible for the uptake of oxidized low-density lipoprotein (oxLDL), a key event in the formation of foam cells and the development of atherosclerosis.[18] By reducing CD36 expression, triterpenes limit the uptake of oxLDL, thus exhibiting anti-atherogenic properties.[18]

Anticancer Activity

An increasing body of evidence highlights the antiproliferative and pro-apoptotic properties of mastic gum triterpenes against various cancer cell lines.[1][2][3][7]

1. Induction of Apoptosis: Triterpenes like oleanolic acid and masticadienonic acid induce programmed cell death (apoptosis) in cancer cells.[12][14][15] This is achieved through the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[15] Some triterpenes, such as 3α-hydroxymasticadienonic acid, have been shown to impair mitochondrial functions, which can trigger the intrinsic pathway of apoptosis.[22] Studies in prostate cancer xenograft models demonstrated that masticadienonic acid induces apoptosis, as evidenced by DNA fragmentation (TUNEL assay).[23]

2. Cell Cycle Arrest: Mastic gum constituents can inhibit the proliferation of cancer cells by arresting the cell cycle.[7] For example, in PC-3 prostate cancer cells, mastic gum extract was shown to block cell cycle progression in the G1 phase.[8] This was associated with the suppression of NF-κB activity and the reduced expression of cyclin D1, a critical G1 phase regulator and a downstream target of NF-κB.[8]

3. Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Mastic oil has been found to inhibit the vascular endothelial growth factor (VEGF), a key promoter of angiogenesis, thereby decreasing microvessel formation in mouse melanoma models.[8][18]

Antimicrobial Activity

Mastic gum has well-documented antimicrobial properties against a range of pathogens, including bacteria and fungi.[18][24]

Its efficacy against Helicobacter pylori, a bacterium linked to gastric ulcers, is particularly notable.[25][26][27] The acidic fraction of mastic gum, rich in triterpenic acids like isomasticadienolic acid, shows the most potent anti-H. pylori activity.[6][27] The mechanism is believed to involve the disruption of microbial cell membrane integrity.[15] Mastic gum is also effective against various oral and periodontal pathogens, such as Porphyromonas gingivalis and Streptococcus mutans, by inhibiting their growth and biofilm formation.[24]

Quantitative Data Summary

The following tables summarize quantitative data on the biological activities of mastic gum extracts and their constituent triterpenes as reported in the cited literature.

Table 1: Antimicrobial Activity of Mastic Gum Extracts and Triterpenes

| Extract / Compound | Microorganism | Assay | Mean MBC (mg/mL) | Reference |

|---|---|---|---|---|

| Total Mastic Extract (TMEWP) | Helicobacter pylori (11 strains) | Broth microdilution | 0.256 | [27] |

| Acidic Fraction | Helicobacter pylori (11 strains) | Broth microdilution | 0.136 | [27] |

| Neutral Fraction | Helicobacter pylori (11 strains) | Broth microdilution | 0.638 | [27] |

| Isomasticadienolic Acid | Helicobacter pylori (11 strains) | Broth microdilution | 0.202 |[27] |

MBC: Minimum Bactericidal Concentration

Table 2: Anti-inflammatory and Cytotoxic Activity of Mastic Gum

| Extract / Compound | Cell Line | Activity Measured | IC₅₀ / CC₅₀ | Reference |

|---|---|---|---|---|

| Mastic (Solid) | RAW 264.7 | PGE₂ Production Inhibition | IC₅₀: 49 µg/mL | [6] |

| Mastic (Liquid) | RAW 264.7 | PGE₂ Production Inhibition | IC₅₀: 0.31% | [6] |

| Mastic (Solid) | RAW 264.7 | Cytotoxicity | CC₅₀: 91 µg/mL | [6] |

| Mastic (Liquid) | RAW 264.7 | Cytotoxicity | CC₅₀: 0.37% |[6] |

IC₅₀: Half maximal inhibitory concentration; CC₅₀: Half maximal cytotoxic concentration

Table 3: Enzyme Inhibition by Mastic Gum Triterpenes

| Compound | Target Enzyme | Effect | Concentration | Reference |

|---|---|---|---|---|

| Masticadienonic Acid | 11β-HSD1 | ~50% inhibition | 2 µM | [28] |

| Isomasticadienonic Acid | 11β-HSD1 | ~50% inhibition | 2 µM |[28] |

11β-HSD1: 11β-hydroxysteroid dehydrogenase type 1

Key Experimental Protocols

The investigation of mastic gum triterpenes involves a sequence of extraction, isolation, and bioactivity assessment. The following section outlines generalized protocols based on methodologies described in the literature.

General Experimental Workflow

Protocol 1: Extraction and Fractionation of Triterpenes

This protocol describes a general method for obtaining a total mastic extract without polymer (TMEWP) and separating it into acidic and neutral fractions.[9][27]

-

Polymer Removal:

-

Dissolve raw mastic gum (e.g., 500 g) in a suitable solvent like ethyl acetate (B1210297) (EtOAc) (e.g., 500 mL).

-

Add an anti-solvent such as methanol (B129727) (MeOH) (e.g., 1.5 L) to precipitate the polymer (cis-poly-β-myrcene).

-

Allow the mixture to stand for 48 hours to facilitate the separation of the polymer layer.

-

Filter the solution and evaporate the solvent under reduced pressure to obtain the TMEWP as a powder.[9]

-

-

Acid-Neutral Fractionation:

-

Dissolve the TMEWP in a solvent like diethyl ether.

-

Perform liquid-liquid extraction using an aqueous sodium carbonate solution (e.g., 5% Na₂CO₃) to separate the acidic components into the aqueous phase.

-

Acidify the aqueous phase with HCl and re-extract with diethyl ether to isolate the acidic fraction.

-

Wash the original ether phase (containing neutral components) with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the neutral fraction.[27]

-

Protocol 2: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of mastic gum components on cell lines.[6][9]

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of the test compounds (e.g., mastic extracts or purified triterpenes) dissolved in a suitable solvent like DMSO. Include a vehicle control (DMSO only). Incubate for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Protocol 3: Analysis of mRNA Expression by RT-qPCR

This protocol is used to quantify changes in the expression of specific genes (e.g., inflammatory cytokines) following treatment with triterpenes.[9]

-

Cell Treatment and RNA Extraction: Treat cells (e.g., LPS-stimulated RAW 264.7 macrophages) with the test compounds. After incubation, lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers (e.g., for Tnf, Il6, Nfkb1), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., β-actin or GAPDH). Calculate the relative fold change in gene expression using the ΔΔCt method.

Protocol 4: Apoptosis Detection (TUNEL Assay)

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.[23]

-

Tissue Preparation: Fix tumor tissue samples (e.g., from a xenograft model) in formalin and embed them in paraffin. Cut thin sections (e.g., 5 µm) and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections using xylene and rehydrate them through a graded series of ethanol (B145695) washes.

-

Permeabilization: Treat the sections with Proteinase K to permeabilize the tissues.

-

TUNEL Reaction: Incubate the sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently-labeled dUTP. The TdT enzyme adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Visualization: Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will show bright nuclear staining.

-

Quantification: Quantify the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI) using image analysis software.[23]

Conclusion

The triterpenes from Chios mastic gum are multifaceted bioactive compounds with significant therapeutic potential. Their mechanisms of action are complex, involving the targeted modulation of key signaling pathways that regulate inflammation, oxidative stress, cell survival, and microbial growth. The inhibition of the NF-κB and PKC pathways, coupled with the activation of the Nrf2 antioxidant response, forms the cornerstone of their anti-inflammatory and cytoprotective effects. Furthermore, their ability to induce apoptosis and cell cycle arrest in cancer cells underscores their potential in oncology. The data presented in this guide highlight the need for continued research to optimize the pharmacological properties of these natural compounds, paving the way for their development as novel therapeutic agents for a range of human diseases.

References

- 1. Current evidence on the anticancer potential of Chios mastic gum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Current Evidence on the Anticancer Potential of Chios Mastic Gum | Semantic Scholar [semanticscholar.org]

- 4. Chios Mastic Gum: Chemical Profile and Pharmacological Properties in Inflammatory Bowel Disease: From the Past to the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Re-evaluation of Anti-inflammatory Activity of Mastic Using Activated Macrophages | In Vivo [iv.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Activity of the Major Triterpenic Acids of Chios Mastic Gum and Their Semi-Synthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Energy Metabolism and Anti-Inflammatory Activities of Mastiha Fractions from Pistacia lentiscus L. var. chia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Masticadienonic acid - Wikipedia [en.wikipedia.org]

- 13. Masticadienolic acid - Wikipedia [en.wikipedia.org]

- 14. What is Oleanolic Acid used for? [synapse.patsnap.com]

- 15. What is the mechanism of Oleanolic Acid? [synapse.patsnap.com]

- 16. mdpi.com [mdpi.com]

- 17. Masticadienonic acid from Chios mastic gum mitigates colitis in mice via modulating inflammatory response, gut barrier integrity and microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overview of Chios Mastic Gum (Pistacia lentiscus) Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-inflammatory activity of Chios mastic gum is associated with inhibition of TNF-alpha induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Masticadienonic and 3α-OH Masticadienoic Acids Induce Apoptosis and Inhibit Cell Proliferation and Tumor Growth in Prostate Cancer Xenografts In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Fractionation of Mastic Gum in Relation to Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. In Vitro and In Vivo Activities of Chios Mastic Gum Extracts and Constituents against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Chios Mastic Gum: A Promising Phytotherapeutic for Cardiometabolic Health [mdpi.com]

A Comprehensive Technical Guide to the Traditional Medicinal Uses and Scientific Basis of Gum Mastic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gum mastic, a resin obtained from the Pistacia lentiscus tree, has been a cornerstone of traditional medicine for millennia, particularly in the Mediterranean region.[1][2] Historically revered for its therapeutic properties, its applications range from treating gastrointestinal ailments to maintaining oral hygiene.[1][2][3] This technical guide provides an in-depth analysis of the scientific evidence that substantiates these traditional uses. It is intended for researchers, scientists, and professionals in drug development who are exploring the pharmacognostic potential of natural products. This document meticulously summarizes quantitative data from preclinical and clinical studies, details experimental methodologies, and visually represents the molecular pathways influenced by this compound constituents. The convergence of historical ethnobotanical knowledge with modern scientific validation underscores the potential of this compound as a source for novel therapeutic agents.

Introduction

Pistacia lentiscus var. chia, an evergreen shrub cultivated almost exclusively on the Greek island of Chios, is the source of this compound.[2][4] Its use in traditional medicine is well-documented, with ancient physicians like Hippocrates, Dioscorides, and Galen recognizing its healing properties for digestive disorders.[1] The European Medicines Agency (EMA) has acknowledged its traditional use for mild dyspeptic disorders and skin inflammation.[1]

The resin is a complex mixture of bioactive compounds, primarily triterpenes, which are believed to be responsible for its wide-ranging pharmacological effects.[5] These effects include antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. This guide will systematically explore the scientific basis for the most prominent traditional uses of this compound.

Gastrointestinal Disorders

The most well-documented traditional application of this compound is in the management of gastrointestinal complaints, including dyspepsia, gastritis, and peptic ulcers.[1][6] Modern research has focused on validating these uses, with a particular emphasis on its activity against Helicobacter pylori, a primary causative agent of peptic ulcers.[5][6]

Anti-Helicobacter pylori Activity

In vitro studies have consistently demonstrated the bactericidal effects of this compound extracts against various strains of H. pylori.[4] The acidic fraction of the mastic extract has been shown to be particularly potent.[7] While some clinical trials have shown a reduction in H. pylori colonization, results regarding complete eradication have been mixed, suggesting a potential role as an adjunct therapy.[2][7]

Management of Functional Dyspepsia

Clinical trials have substantiated the efficacy of this compound in alleviating the symptoms of functional dyspepsia. A randomized, double-blind, placebo-controlled trial demonstrated a significant improvement in symptoms such as general stomach pain, stomach pain when anxious, dull ache in the upper abdomen, and heartburn in patients treated with this compound compared to a placebo group.[8]

Anti-inflammatory and Cytoprotective Effects in the Gut

Animal models of gastric ulcers have shown that oral administration of mastic gum can significantly reduce gastric mucosal damage.[9] This protective effect is attributed to its anti-inflammatory and cytoprotective properties.

Quantitative Data Summary: Gastrointestinal Applications

| Study Type | Metric | This compound Group | Control/Placebo Group | p-value | Reference |

| Clinical Trial (Functional Dyspepsia) | Symptom Score (Hong Kong Index) | 14.78 +/- 1.78 | 19.96 +/- 1.83 | <0.05 | [8] |

| Clinical Trial (Functional Dyspepsia) | Marked Symptom Improvement | 77% of patients | 40% of patients | <0.02 | [8] |

| In vitro (Anti-H. pylori) | Minimum Inhibitory Concentration (MIC) | 125 to 1000 mg/mL (for various fractions) | N/A | N/A | [4] |

| Animal Study (H. pylori infected mice) | Reduction in H. pylori colonization | ~30-fold reduction | No treatment | Not specified | [10] |

Experimental Protocols

-

Bacterial Strains and Culture: Various clinical and reference strains of H. pylori (e.g., 26695, J99, SS1) are cultured on chocolate agar (B569324) plates under microaerophilic conditions.[4]

-

Mastic Preparation: this compound is fractionated into different components (e.g., total extract, polymer fraction, essential oil) through methods like steam distillation and solvent extraction.[4]

-

MIC Assay: The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method. Serial dilutions of the mastic fractions are prepared in a 96-well plate, and a standardized inoculum of H. pylori is added. The plates are incubated, and the MIC is recorded as the lowest concentration that inhibits visible bacterial growth.[4]

-

Animal Model: C57BL/6 mice are commonly used and are infected with a mouse-adapted strain of H. pylori, such as the Sydney strain 1 (SS1).[10]

-

Intervention: A total mastic extract without polymer (TMEWP) is administered to the infected mice, often dissolved in their drinking water, for a specified period (e.g., 3 months).[10]

-

Outcome Measures: At the end of the treatment period, the mice are euthanized, and their stomachs are collected. The bacterial load is quantified by plating homogenized stomach tissue. Histopathological analysis is performed to assess the degree of gastritis.[10]

-

Study Design: A prospective, randomized, double-blind, placebo-controlled trial.

-

Participants: Patients meeting the Rome II criteria for functional dyspepsia with a negative H. pylori status and normal gastroduodenoscopy.[3][11]

-

Intervention: Participants are randomized to receive either capsules containing pure mastic gum (e.g., 350 mg, three times daily) or placebo capsules for a defined period (e.g., 3 weeks).[3][8][11]

-

Outcome Measures: The primary outcome is the change in the severity of dyspepsia symptoms, assessed using a validated questionnaire like the Hong Kong index of dyspepsia. A global assessment of symptoms by the patients is also recorded.[3][8][11]

Oral Health

Traditionally, this compound has been chewed to clean teeth and freshen breath.[2] Scientific studies have validated its antimicrobial properties against oral pathogens and its ability to reduce dental plaque.[12][13]

Antimicrobial Effects in the Oral Cavity

Chewing mastic gum has been shown to significantly reduce the total number of bacterial colonies in saliva.[12][13] This is attributed to its antimicrobial activity against common oral pathogens.

Reduction of Dental Plaque and Gingivitis

Clinical studies have demonstrated that the use of mastic gum can lead to a significant reduction in both the plaque index and the gingival index compared to a placebo.[12][13] A recent clinical trial also found that toothpaste containing mastic significantly reduced plaque and gingival indices in orthodontic patients.[14]

Quantitative Data Summary: Oral Health Applications

| Study Type | Metric | This compound Group | Placebo Group | p-value | Reference |

| Clinical Trial | Plaque Index | 2.69 +/- 0.29 | 3.15 +/- 0.24 | 0.001 | [12][13] |

| Clinical Trial | Gingival Index | 0.44 +/- 0.15 | 0.66 +/- 0.23 | 0.021 | [12][13] |

| Clinical Trial (Orthodontic Patients) | Gingival Index Change | Decrease from 1.8 to 1 | Not specified | <0.001 | [14] |

| Clinical Trial (Orthodontic Patients) | Plaque Index (Modified) Change | Decrease from 1.2 to 0.8 | Not specified | <0.001 | [14] |

Experimental Protocols

-

Study Design: A double-blind, randomized controlled trial.

-

Participants: Healthy dental students or other suitable cohorts.

-

Intervention: Participants are randomly assigned to chew either mastic gum or a placebo gum for a specified duration and frequency over a period without mechanical oral hygiene (e.g., 7 days).[12][13]

-

Outcome Measures: The plaque index (e.g., Silness and Löe Plaque Index) and gingival index (e.g., Löe and Silness Gingival Index) are assessed at baseline and at the end of the study period.[12][13][14]

Anti-inflammatory and Antioxidant Properties

Many of the therapeutic effects of this compound are attributed to its potent anti-inflammatory and antioxidant activities.[15]

Anti-inflammatory Mechanisms

In vitro studies using macrophage cell lines (e.g., RAW264.7) have shown that mastic extracts can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[6] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[6]

Antioxidant Mechanisms

This compound exhibits antioxidant activity through multiple mechanisms. It can inhibit the cellular production of superoxide (B77818) and hydrogen peroxide in a dose-dependent manner.[15] This is thought to be mediated through the inhibition of Protein Kinase C (PKC), which in turn attenuates the production of reactive oxygen species by NADPH oxidases.[15] Additionally, some studies have shown its ability to chelate ferrous ions.[16][17]

Quantitative Data Summary: Anti-inflammatory and Antioxidant Activities

| Study Type | Metric | Result | Reference |

| In vivo (Carrageenan-induced edema in rats) | Inhibition of inflammation (800 mg/kg i.p.) | 100% | [16][17] |

| In vitro (Fe2+ chelating ability) | IC50 | 162 µg/mL | [16][17] |

Experimental Protocols

-

Cell Line: Mouse macrophage-like RAW264.7 cells are commonly used.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6]

-

Intervention: The cells are treated with various concentrations of mastic extract in the presence or absence of LPS.[6]

-

Outcome Measures:

-

DPPH Radical Scavenging Activity: The ability of mastic extracts to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical is measured spectrophotometrically.[18]

-

Ferrous Ion Chelating Ability: The chelation of ferrous ions by the mastic extract is determined by measuring the inhibition of the formation of the ferrozine-Fe2+ complex.[16][17]

Anticancer Potential

Emerging research has highlighted the potential of this compound as an anticancer agent. In vitro and in vivo studies have demonstrated its ability to inhibit the proliferation and induce apoptosis in various cancer cell lines.

Effects on Colon Cancer

A hexane (B92381) extract of this compound has been shown to induce G1-phase arrest and apoptosis in human colon cancer cells (HCT116) in vitro.[19][20] The mechanism involves the activation of initiator caspases-8 and -9, and the effector caspase-3.[19][20] In vivo, intraperitoneal administration of a hexane extract of mastic gum inhibited the growth of human colon tumor xenografts in immunodeficient mice by approximately 35%.[21]

Effects on Prostate Cancer

This compound has been found to inhibit the proliferation of androgen-independent prostate cancer PC-3 cells and block the cell cycle in the G1 phase.[22][23] This effect is mediated by the suppression of NF-κB activity and its signaling pathway.[22][23]

Quantitative Data Summary: Anticancer Activity

| Study Type | Cell Line | Metric | Result | Reference |

| In vitro | Colonic adenocarcinoma (COLO205) | 72h IC50 | 5.2 ± 0.8 µg/mL | [24] |

| In vitro | Gastric adenocarcinoma (CRL-1739) | 72h IC50 | 8.11 ± 0.23 µg/mL | [24] |

| In vitro | Pancreatic carcinoma (PANC-1) | 72h IC50 | 11.52 ± 0.18 µg/mL | [24] |

| In vivo (Colon cancer xenograft) | Tumor Growth Inhibition | ~35% | [21] |

Experimental Protocols

-

Cell Lines: Human colon cancer cell lines (e.g., HCT116, COLO205) or prostate cancer cell lines (e.g., PC-3).[19][20][22][23][24]

-

Proliferation Assay: The effect of mastic extracts on cell proliferation is determined using the MTT assay.[22][23][24]

-

Cell Cycle Analysis: Flow cytometry is used to analyze the cell cycle distribution of cells treated with mastic extract.[22][23][24]

-

Apoptosis Assays: Apoptosis can be assessed by various methods, including Annexin V staining followed by flow cytometry, and Western blot analysis for caspase activation.[19][20][24]

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.

-

Tumor Xenograft: Human colon cancer cells (e.g., HCT116) are subcutaneously injected into the mice to establish tumors.[21]

-

Intervention: Once tumors are established, the mice are treated with a hexane extract of mastic gum (e.g., 200 mg/kg) via intraperitoneal injection on a specific schedule (e.g., daily for 4 consecutive days, followed by 3 days without treatment).[21]

-

Outcome Measure: Tumor size is monitored regularly to assess the effect of the treatment on tumor growth.[21]

Signaling Pathways and Molecular Mechanisms

The diverse biological activities of this compound can be attributed to its modulation of key cellular signaling pathways.

Inhibition of NF-κB Signaling

This compound has been shown to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.[22][23] It achieves this by decreasing the levels of phosphorylated Akt (p-AKT) and increasing the levels of IκBα, an inhibitor of NF-κB.[22][23] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of its target genes, such as cyclin D1, which is involved in cell cycle progression.[22][23]

Inhibition of PKC and NADPH Oxidase

The antioxidant effect of this compound is linked to its ability to inhibit Protein Kinase C (PKC).[15] The inhibition of PKC prevents the activation of NADPH oxidases, which are major sources of cellular reactive oxygen species (ROS) like superoxide and hydrogen peroxide.[15] This mechanism contributes to the anti-inflammatory properties of this compound.

Experimental Workflows

General Workflow for Bioactivity Screening of this compound

Conclusion

The traditional medicinal uses of this compound are strongly supported by a growing body of scientific evidence. Its therapeutic potential in gastrointestinal disorders, oral health, and as an anti-inflammatory and anticancer agent is well-documented in preclinical and clinical studies. The elucidation of its mechanisms of action, particularly the inhibition of key signaling pathways like NF-κB and PKC, provides a solid foundation for its further development into standardized nutraceuticals or pharmaceutical drugs. This guide provides a comprehensive overview for researchers and professionals, highlighting the journey of a traditional remedy from ancient folklore to modern evidence-based medicine, and underscores the importance of continued research to fully harness the therapeutic benefits of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. annalsgastro.gr [annalsgastro.gr]

- 3. isrctn.com [isrctn.com]

- 4. researchgate.net [researchgate.net]

- 5. journal.waocp.org [journal.waocp.org]

- 6. Re-evaluation of Anti-inflammatory Activity of Mastic Using Activated Macrophages | In Vivo [iv.iiarjournals.org]

- 7. Current knowledge on alleviating Helicobacter pylori infections through the use of some commonly known natural products: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Is Chios mastic gum effective in the treatment of functional dyspepsia? A prospective randomised double-blind placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models of acute gastric mucosal injury: Macroscopic and microscopic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro and In Vivo Activities of Chios Mastic Gum Extracts and Constituents against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ISRCTN [isrctn.com]

- 12. A pilot study on antiplaque effects of mastic chewing gum in the oral cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effect of Chios mastic toothpaste on halitosis and oral hygiene in orthodontic patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of Chios mastic gum is associated with inhibition of TNF-alpha induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiinflammatory and antioxidant activities of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. europeanreview.org [europeanreview.org]

- 18. researchgate.net [researchgate.net]

- 19. Induction of apoptosis in human colon cancer HCT116 cells treated with an extract of the plant product, Chios mastic gum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A Mastic Gum Extract Induces Suppression of Growth of Human Colorectal Tumor Xenografts in Immunodeficient Mice | In Vivo [iv.iiarjournals.org]

- 22. Mechanisms of antiprostate cancer by this compound: NF-kappaB signal as target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Phytochemical analysis and antioxidant and anticancer activities of mastic gum resin from Pistacia atlantica subspecies kurdica - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Lineage and Scientific Profile of Pistacia lentiscus var. Chia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pistacia lentiscus var. Chia, a unique variety of the mastic tree, is cultivated exclusively on the southern part of the Greek island of Chios.[1][2][3][4] This evergreen shrub, belonging to the Anacardiaceae family, is renowned for its aromatic resin, known as mastic, which has a rich history of use in traditional medicine and is now a subject of extensive scientific investigation for its therapeutic properties.[1][3][5] This technical guide provides a comprehensive overview of the botanical origin, morphological and genetic characterization, and detailed chemical profiling of Pistacia lentiscus var. Chia. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and quantitative data to support further study and application of this unique botanical entity.

Botanical Origin and Morphological Characteristics

Pistacia lentiscus var. Chia is an evergreen shrub or a slow-growing tree that can reach a maximum height of 4-5 meters.[6] It is a dioecious plant, meaning male and female flowers are borne on separate individuals.[7] While the species Pistacia lentiscus is widely distributed throughout the Mediterranean, the Chia variety is distinguished by its ability to produce the characteristic mastic resin, a trait exclusive to the trees grown in the southern region of Chios.[2][4][8]

Morphological studies have identified distinct genotypes of the male mastic tree, which is the primary source of the resin. The four major male genotypes are Votomos, Maroulitis, Mavroskinos, and Siderakikos, each with identifiable phenotypes.[1][3] The plant thrives in coastal areas and at low altitudes, demonstrating resilience to drought but sensitivity to frost.[6] It has green, complex foliage and produces red fruits.[6]

Genetic Characterization

The genetic diversity within and among different genotypes of Pistacia lentiscus var. Chia has been investigated using various molecular marker techniques, including Random Amplified Polymorphic DNA (RAPD), Inter-Simple Sequence Repeats (ISSR), and Sequence Characterized Amplified Regions (SCAR).[1][3][9][10][11] These studies have revealed significant genetic diversity among the different genotypes and have successfully distinguished male and female trees.[1][3][9]

Table 1: Genetic Diversity Parameters in Male and Female P. lentiscus var. Chia

| Population | Shannon's Information Index (I) | Diversity (h) |

| Male | 0.510 ± 0.015 | 0.344 ± 0.011 |

| Female | 0.393 ± 0.019 | 0.257 ± 0.014 |

Source: Adapted from studies on genetic diversity using ISSR, RAPD, and SCAR markers.[9]

Chemical Characterization of Essential Oil

The essential oil of Pistacia lentiscus var. Chia, obtained through hydrodistillation of the mastic gum, is a complex mixture of volatile compounds.[2][4] Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique used for its chemical characterization.[2][12][13][14]

The chemical profile of the essential oil is dominated by monoterpene hydrocarbons, with α-pinene and β-myrcene being the most abundant constituents in fresh oils.[2][12][13][15] The composition can be influenced by factors such as the age of the resin, the specific genotype of the tree, and whether the tree is wild or cultivated.[2][12] For instance, aged oil shows higher concentrations of oxygenated monoterpenes and benzenoids like verbenone (B1202108) and pinocarveol.[2]

Table 2: Major Chemical Constituents of Fresh P. lentiscus var. Chia Essential Oil (CMO)

| Compound | Retention Time (min) | Percentage Range (%) | Average Percentage (%) |

| α-Pinene | 10.3 | 56.4 - 73.0 | 64.8 |

| β-Myrcene | 12.8 | 12.6 - 19.9 | 16.4 |

| β-Pinene | - | 2.47 - 3.08 | - |

| Limonene | - | 1.24 - 1.98 | - |

| β-Caryophyllene | 32.6 | 2.21 - 6.38 | - |

Source: Compiled from GC-MS analyses of fresh Chios Mastic Oil (CMO) samples.[2]

Table 3: Chemical Composition of Essential Oils from Wild and Cultivated P. lentiscus var. Chia from Turkey

| Compound | Wild (Cesme-Uzunkoy) (%) | Wild (Mordogan) (%) | Cultivated (Cesme-Germiyan) (%) |

| α-Pinene | 56.2 | 51.9 | 70.8 |

| Myrcene | 20.1 | 18.6 | 2.5 |

| β-Pinene | 2.7 | 3.1 | 5.7 |

Source: Comparative analysis of mastic gum essential oils.[12][14]

Experimental Protocols

Essential Oil Extraction by Hydrodistillation

A standardized methodology for the distillation of Chios Mastic Oil (CMO) is crucial for ensuring quality and consistency.

Caption: Workflow for the extraction of essential oil from Chios Mastic Gum via hydrodistillation.

Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The detailed chemical composition of the essential oil is determined using GC-MS.

Caption: Standard workflow for the chemical analysis of Chios Mastic Oil using GC-MS.

Genetic Analysis using Molecular Markers

Genetic characterization involves DNA extraction, PCR amplification with specific markers, and analysis of the resulting DNA fragments.

Caption: A generalized workflow for the genetic characterization of Pistacia lentiscus var. Chia using molecular markers.

Conclusion

Pistacia lentiscus var. Chia represents a valuable natural resource with significant potential for pharmaceutical and nutraceutical applications. A thorough understanding of its botanical origin, genetic makeup, and chemical composition is paramount for its effective and sustainable utilization. This guide provides a consolidated repository of technical information to facilitate further research and development efforts aimed at harnessing the therapeutic benefits of this unique plant variety. The presented data and protocols offer a solid foundation for quality control, authentication, and the exploration of novel applications of Chios mastic.

References

- 1. om.ciheam.org [om.ciheam.org]

- 2. mdpi.com [mdpi.com]